molecular formula C₁₆H₂₃NO B144180 Dezocine CAS No. 53648-55-8

Dezocine

Cat. No. B144180
CAS RN: 53648-55-8
M. Wt: 245.36 g/mol
InChI Key: VTMVHDZWSFQSQP-VBNZEHGJSA-N
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Description

Dezocine Description

Dezocine is an opioid analgesic with both agonist and antagonist properties, making it a unique addition to the class of opioids. It is approximately equipotent with morphine and has been shown to be effective in treating moderate to severe postoperative pain . Dezocine's analgesic activity is due to its action as a partial μ-opioid receptor agonist, and it also exhibits κ-opioid receptor antagonist properties . Additionally, it has been found to inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic effects . In China, dezocine is the most prescribed opioid painkiller, indicating its significant role in pain management .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of dezocine allows it to interact with multiple opioid receptors. It has high affinity for the μ-opioid receptor, moderate affinity for the κ-opioid receptor, and low affinity for the δ-opioid receptor . The structure of dezocine enables it to occupy the binding sites of known norepinephrine and serotonin transporter inhibitors, which suggests a complex interaction with multiple targets in the nervous system .

Chemical Reactions Analysis

Dezocine's chemical reactions primarily involve its interactions with opioid receptors and neurotransmitter transporters. It acts as a partial agonist at the μ-opioid receptor and as an antagonist at the κ-opioid receptor . Dezocine also inhibits the reuptake of norepinephrine and serotonin, which are critical neurotransmitters in the modulation of pain .

Physical and Chemical Properties Analysis

The physical and chemical properties of dezocine contribute to its pharmacokinetic profile, which includes its potency, efficacy, and duration of action as an analgesic. While the specific physical and chemical properties are not detailed in the provided papers, these properties would influence its absorption, distribution, metabolism, and excretion.

Case Studies and Clinical Implications

Dezocine has been compared with morphine in clinical settings, showing similar efficacy for the relief of pain after lower abdominal surgery . It has also been shown to alleviate morphine-induced dependence in rats, suggesting potential therapeutic effects in opioid dependence . In neuropathic and cancer pain models, dezocine's antihypersensitivity activities were mediated through spinal μ-opioid receptor activation and norepinephrine reuptake inhibition . Furthermore, dezocine has been found to have antitumor effects in triple-negative breast cancer by targeting nicotinamide phosphoribosyltransferase and to promote T lymphocyte activation, potentially inhibiting tumor metastasis after surgery . However, when administered simultaneously with morphine, dezocine antagonized morphine analgesia in rodent models of acute nociception .

Scientific Research Applications

Clinical Efficacy in Anesthesia

  • Use in Gynecology Operations : Dezocine demonstrated efficacy as an anesthetic in peritoneal gynecology operations, with patients showing significant improvement in various efficacy indices compared to those given fentanyl. This supports its potential for wide application in clinical anesthesia (Song Lili & Zhao Song, 2017).

Potential Anti-Tumor Activity

  • Apoptosis Induction in Cancer Cells : Research on human cervical carcinoma Hela cells revealed that dezocine can induce apoptosis through the endoplasmic reticulum stress pathway. This suggests a potential redefinition of dezocine as a novel adjuvant treatment for cervical cancer, although further research is required (Han-Lin Wang et al., 2022).

Analgesic Effects

  • Cancer Pain Management : Dezocine’s analgesic effects in cancer pain have been highlighted, particularly through the dual mechanisms of μ-opioid receptor activation and norepinephrine reuptake inhibition. This positions dezocine as a promising analgesic for cancer pain management (Xiao-Fang Mao et al., 2020).

Alleviating Opioid Dependence

  • Treatment for Opioid Dependence : In rat models, dezocine showed potential in alleviating opioid dependence, indicating its value in studying the mechanisms of morphine dependence and developing novel therapeutic approaches (Fei-xiang Wu et al., 2019).

Molecular Targets and Clinical Implications

  • Molecular Pharmacology : Dezocine's unique molecular pharmacological profile as a partial μ-receptor agonist, a κ-receptor antagonist, and a norepinephrine and serotonin reuptake inhibitor highlights its potential for novel clinical implications and drug interactions (Renyu Liu et al., 2014).

Safety And Hazards

Symptoms of Dezocine overdose include cold and clammy skin, confusion, nervousness, or severe restlessness, convulsions (seizures), severe dizziness, severe drowsiness, low blood pressure, pinpoint pupils of eyes, slow heartbeat, slow or troubled breathing, and severe weakness .

Future Directions

Dezocine may have potential in the treatment of opioid dependence . It is also suggested that Dezocine and NAMPT might represent novel therapeutic targets for TNBC . Furthermore, Dezocine is a very hydrophobic small molecule and as such is an excellent candidate for intranasal administration due to its ability to freely diffuse across membranes .

properties

IUPAC Name

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMVHDZWSFQSQP-VBNZEHGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022911
Record name Dezocine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dezocine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.40e-02 g/L
Record name Dezocine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015340
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex.
Record name Dezocine
Source DrugBank
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Product Name

Dezocine

CAS RN

53648-55-8
Record name (-)-Dezocine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dezocine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dezocine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dezocine
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Record name DEZOCINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dezocine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,270
Citations
JJ O'Brien, P Benfield - Drugs, 1989 - Springer
… , dezocine provided dose-dependent analgesia with parenteral doses of 5 to 20mg. Dezocine is … The anaesthetic-sparing effect of dezocine in animals is much greater than that of older …
Number of citations: 129 link.springer.com
R Liu, XP Huang, A Yeliseev, J Xi, BL Roth - Anesthesiology, 2014 - pubs.asahq.org
… dezocine is critical for scientific and clinical implications. The goal of this study is to characterize molecular targets for dezocine … targets for dezocine. We further investigated whether …
Number of citations: 186 pubs.asahq.org
RR Ye, S Jiang, X Xu, Y Lu, YJ Wang… - Acta Pharmacologica …, 2022 - nature.com
… , and reported that dezocine showed agonism at … dezocine exhibited antagonism at κ receptor, since dezocine was able to antagonize the inhibitory effect of etorphine. Thus, dezocine …
Number of citations: 14 www.nature.com
TJ Gal, CA DiFazio - Anesthesiology, 1984 - europepmc.org
… had received a prior dose of dezocine, produced no additional effect beyond that observed with dezocine. With the reverse sequence, dezocine increased the respiratory depression of …
Number of citations: 78 europepmc.org
Y Zhu, G Jing, W Yuan - Journal of biomedical Research, 2011 - Elsevier
… preoperative administration of intramuscular dezocine can provide postoperative analgesia … dezocine group (group 1) or intramuscular normal saline group (group 2). Dezocine and …
Number of citations: 129 www.sciencedirect.com
X Zhou, C Zhang, M Wang, LN Yu, M Yan - PloS one, 2015 - journals.plos.org
Background Dezocine is considered to be an alternative medication for managing postoperative pain. The aim of this study was to assess the efficacy and safety of this drug in this …
Number of citations: 53 journals.plos.org
Y Ding, PF White - Anesthesia & Analgesia, 1992 - journals.lww.com
… ketorolac (vs dezocine) group. Although both ketorolac and dezocine were effective alternatives to fentanyl when administered during outpatient laparoscopy, dezocine was associated …
Number of citations: 172 journals.lww.com
ZT Sun, CY Yang, Z Cui, J Zhang, XP Han - Journal of anesthesia, 2011 - Springer
… In the context of fentanyl-induced cough, we speculate that the possible mechanism of dezocine suppressing fentanyl-induced cough could be as follows. (1) dezocine is a partial μ-…
Number of citations: 167 link.springer.com
RI Cohen, WT Edwards, EA Kezer… - Anesthesia & …, 1993 - journals.lww.com
… As an alternate analgesic in this study, dezocine required fewer doses to achieve patient … and dezocine-related facial itching. With respect to analgesic actions and side effects, dezocine …
Number of citations: 162 journals.lww.com
JC Chen, ER Smith, M Cahill, R Cohen, JB Fishman - Life sciences, 1993 - Elsevier
The ability of morphine, fentanyl, butorphanol, nalbuphine, and dezocine to compete with radiolabeled ligands for binding at the mu 1 , mu 2 , kappa 1 , and delta opioid receptors and …
Number of citations: 197 www.sciencedirect.com

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